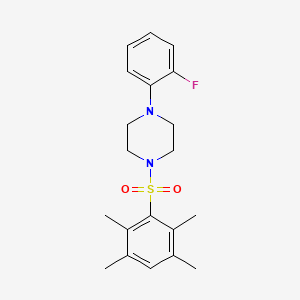
1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has a unique chemical structure, making it a valuable tool in various fields of research.
作用機序
1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine acts as an allosteric modulator of proteins by binding to specific sites on the protein. This binding induces conformational changes in the protein, leading to changes in its activity or function. This compound has been shown to bind to various proteins, including GPCRs, ion channels, and transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on different proteins. It has been shown to increase the activity of some GPCRs, while decreasing the activity of others. This compound has also been shown to affect the gating of ion channels, leading to changes in ion flux. In addition, this compound has been shown to affect the transport of certain molecules across cell membranes.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific proteins. This allows researchers to study the function and regulation of these proteins in a more precise manner. However, one limitation of using this compound is that its effects on different proteins can be variable and difficult to predict. In addition, this compound can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine in scientific research. One area of interest is the development of more selective this compound analogs that can target specific proteins with greater precision. Another direction is the use of this compound in the development of new drugs that target GPCRs, ion channels, or transporters. This compound may also have potential applications in the study of neurological disorders, as many of these disorders are associated with dysregulation of ion channels and transporters. Overall, this compound is a valuable tool in scientific research, with many potential applications in the future.
合成法
The synthesis of 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then reacted with 2-fluoroaniline to yield this compound. The synthesis of this compound is a relatively simple and efficient process, making it readily available for scientific research.
科学的研究の応用
1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has been extensively used in scientific research as a tool to study the function and regulation of various proteins. It has been used to study the activity of G protein-coupled receptors (GPCRs), which are important targets for drug development. This compound has also been used to study the function of ion channels and transporters, which play important roles in cellular signaling and homeostasis.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-14-13-15(2)17(4)20(16(14)3)26(24,25)23-11-9-22(10-12-23)19-8-6-5-7-18(19)21/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMDGHZFZSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

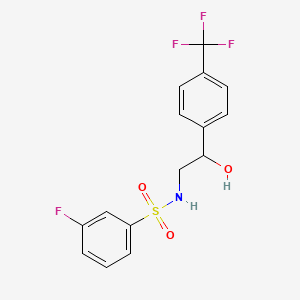
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B2911172.png)
![3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2911173.png)
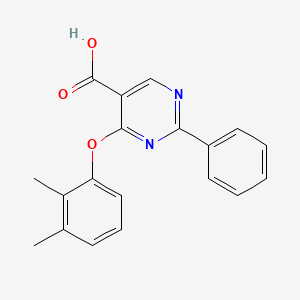

![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2911178.png)
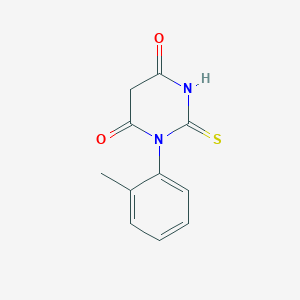
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)
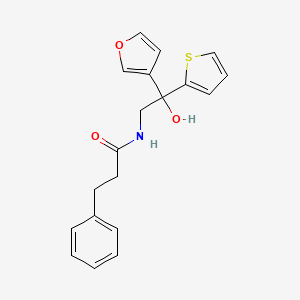
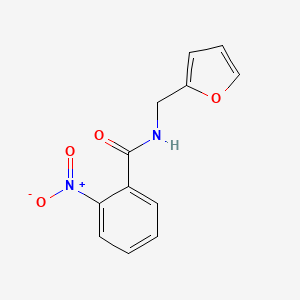

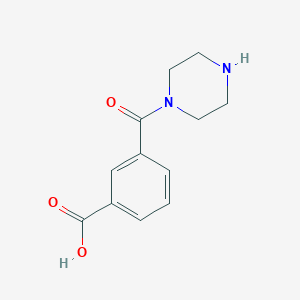

![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)